Regioisomeric Differentiation: 4-Hydroxy-3-Methoxy vs. 3-Hydroxy-4-Methoxy Indan-1,3-Dione
The target compound is the regioisomer of 2-(3-hydroxy-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione (Ap25), which was evaluated in a 19-compound antibiofilm panel. Ap25 inhibited P. aeruginosa biofilm formation by 70.8% at 100 µg/mL [1]. Although the target compound was not included in that specific study, the regioisomeric pair differs in the position of the hydrogen-bond-donating hydroxyl group (para vs. meta to the benzylidene linkage), a change known to alter molecular recognition in benzaldehyde-derived bioactive compounds [2]. Positional isomerism of hydroxy/methoxy groups has been shown to invert selectivity profiles in related chemotypes [2].
| Evidence Dimension | Biofilm inhibition (% inhibition at 100 µg/mL) and hydrogen-bond donor topology |
|---|---|
| Target Compound Data | Not available; 4-OH (para), 3-OMe (meta) substitution |
| Comparator Or Baseline | Ap25: 70.8% inhibition against P. aeruginosa; 3-OH (meta), 4-OMe (para) |
| Quantified Difference | Positional isomerism; no direct comparative activity data available |
| Conditions | Crystal violet biofilm assay, 100 µg/mL compound concentration |
Why This Matters
The regioisomeric identity directly determines hydrogen-bond donor/acceptor geometry, which can critically impact target binding; procuring the wrong regioisomer risks selecting a compound with entirely different bioactivity and bacterial species selectivity.
- [1] CORE, '2-arylydene indan-1,3-diones as promising candidates to inhibit bacterial biofilm formation', 2023. View Source
- [2] Acta Biochimica Polonica, 2004, 51(3), 735-742. 'Kinetics and specificity of guinea pig liver aldehyde oxidase and bovine milk xanthine oxidase towards substituted benzaldehydes.' View Source
